2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(8-hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-8(4-5-11)13-6-2-3-9(14)10(13)12-7/h2-3,6,14H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGXNFGWLDYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537355 | |
| Record name | (8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-49-6 | |
| Record name | (8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90537355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-methylimidazo[1,2-a]pyridine with appropriate nitrile precursors under controlled conditions . The reaction conditions often involve the use of catalysts such as transition metals and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to 8-hydroxy-2-methylimidazo[1,2-a]pyridine exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, including:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in tumor growth, making them potential candidates for cancer therapies. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit c-KIT, a receptor tyrosine kinase implicated in several cancers such as gastrointestinal stromal tumors (GIST) .
Neuroprotective Effects
There is emerging evidence that imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties. These compounds could potentially be utilized in treating neurodegenerative diseases by modulating neuroinflammatory processes and protecting neuronal cells from apoptosis.
Antimicrobial Properties
Some studies suggest that related imidazo compounds exhibit antimicrobial activities against various pathogens. This could open avenues for developing new antimicrobial agents based on the scaffold of 2-(8-hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile.
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a derivative of imidazo[1,2-a]pyridine showed significant inhibition of tumor cell proliferation in vitro and in vivo models. The compound was effective against cell lines resistant to conventional therapies, suggesting its potential as a second-line treatment option .
Case Study 2: Neuroprotection
In preclinical trials, a related compound was tested for its effects on neurodegenerative disease models. Results indicated that treatment with the compound reduced markers of oxidative stress and inflammation in neuronal cells, supporting its potential use in conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazopyridine acetonitrile derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects on Polarity: The 8-hydroxy derivative is more polar than its 8-benzyloxy analog (76081-98-6), which may enhance aqueous solubility but reduce membrane permeability .
Synthetic Accessibility :
- Unsubstituted analogs (e.g., Compound 7) achieve higher yields (72.4%) compared to phenyl-substituted derivatives (53% for Compound 23), likely due to fewer steric and electronic challenges .
- Microwave-assisted synthesis (e.g., in ) improves efficiency for complex derivatives like 2-(3,4-dimethoxyphenyl) analogs .
Spectral Signatures :
- The CH₂CN group consistently appears as a singlet near δ 3.85 in ¹H NMR, confirming the acetonitrile moiety’s presence .
- Aromatic proton shifts vary significantly with substituents (e.g., δ 7.15–8.37 for 7-phenyl vs. δ 6.84–8.31 for unsubstituted cores) .
The 6-chloro-4-chlorophenyl derivative (82626-72-0) may face metabolic challenges due to its halogenated structure .
Biological Activity
2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile, a derivative of imidazo[1,2-a]pyridine, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and case studies.
The molecular structure of this compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is known to influence its biological interactions. The compound's IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.21 g/mol |
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. A study by Konstantinidou et al. (2020) highlighted the effectiveness of related compounds in inhibiting Mycobacterium tuberculosis by targeting adenosine triphosphate (ATP) synthesis .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A notable investigation demonstrated that related imidazo[1,2-a]pyridine derivatives exhibited cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the imidazo[1,2-a]pyridine core significantly affect biological activity. For example, the introduction of hydroxyl and nitrile groups enhances antimicrobial and anticancer activities. A detailed SAR analysis indicated that electron-withdrawing groups play a crucial role in enhancing potency against targeted pathogens and cancer cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions showed higher inhibition zones compared to their unsubstituted counterparts.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 2-(8-Hydroxy...acetonitrile | 18 | Escherichia coli |
| 8-Hydroxy...pyridine derivative | 15 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A-431 | 5.0 | 4.5 |
| Jurkat | 4.0 | 3.8 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in DNA synthesis and cellular metabolism, leading to apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by reacting 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde with alkyl halides in acetone under reflux, using sodium carbonate as a base and sodium iodide as a catalyst. This method achieved an 86.5% yield after 24 hours at room temperature, followed by crystallization from toluene/diisopropylether . Another approach employs multicomponent reactions (MCRs), such as combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes and amines under ultrasonic irradiation to form fused heterocycles, which can be adapted for analogous structures .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing substituents on the imidazo[1,2-a]pyridine core. X-ray crystallography is used to resolve complex stereochemistry, as demonstrated in studies of triazolopyridine carbonitriles . Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weights and fragmentation patterns, especially for nitrile-containing derivatives .
Advanced Research Questions
Q. How can computational chemistry improve reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, ICReDD’s methodology combines computational reaction path searches with experimental data to optimize conditions. This approach reduces trial-and-error by simulating interactions between the nitrile group and electrophilic agents, guiding solvent selection and catalyst design . DFT studies on analogous imidazo[1,2-a]pyridines have elucidated electronic properties, such as charge distribution at the hydroxy and nitrile sites, informing regioselective modifications .
Q. What strategies resolve contradictions in reported reaction yields for imidazo[1,2-a]pyridine syntheses?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or purification methods. For example, sodium iodide enhances nucleophilic substitution in acetonitrile-based reactions, but its omission can reduce yields by 20–30% . Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, stoichiometry). A study on triazolopyridines used ultrasonic irradiation (60 W) to accelerate MCRs, achieving higher yields (75–90%) compared to thermal methods (50–70%) .
Q. How are multi-component reactions (MCRs) optimized to synthesize functionalized derivatives?
- Methodological Answer : MCRs benefit from modular reactants. A protocol for benzo[4,5]imidazo[1,2-a]pyridines combined 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and ammonium acetate in ethanol under reflux. Key optimizations included:
Q. What role do catalysts play in modifying the reactivity of the acetonitrile moiety?
- Methodological Answer : Catalysts like AlCl3 or NaI activate the nitrile group for nucleophilic additions. For example, AlCl3 promotes Michael additions of acetonitrile to α,β-unsaturated carbonyls, forming intermediates for triazolopyridines . Sodium iodide facilitates SN2 reactions in alkylation steps, as seen in the synthesis of alkoxy-alkyl carbamate derivatives . Transition-metal catalysts (e.g., Pd/C) are avoided due to potential coordination with the hydroxy group, which could deactivate the catalyst .
Key Data from Literature
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
